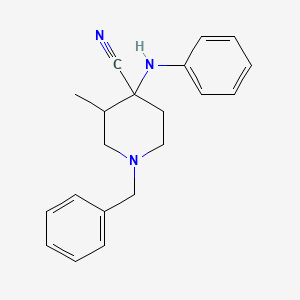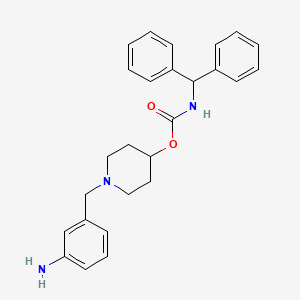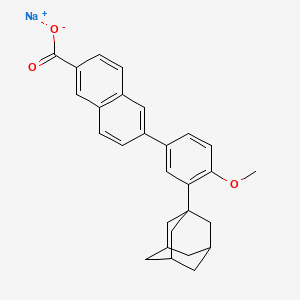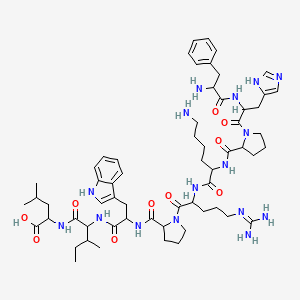![molecular formula C23H35FN6O4 B12294123 6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysyl-5-fluorotryptophyl-lysine is a bioactive chemical compound known for its unique structure and properties. It is a synthetic derivative of lysine and tryptophan, incorporating a fluorine atom into the tryptophan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysyl-5-fluorotryptophyl-lysine is typically synthesized through a series of peptide coupling reactions. The process involves the protection of amino groups, coupling of lysine and 5-fluorotryptophan, and subsequent deprotection steps. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Lysyl-5-fluorotryptophyl-lysine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Lysyl-5-fluorotryptophyl-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorine atom or other functional groups within the molecule.
Substitution: The fluorine atom in the tryptophan moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .
Scientific Research Applications
Lysyl-5-fluorotryptophyl-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound serves as a probe for studying protein-protein interactions and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of novel materials and biochemical assays
Mechanism of Action
The mechanism of action of Lysyl-5-fluorotryptophyl-lysine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins, influencing their activity and function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Lysyl-tryptophyl-lysine: Similar structure but lacks the fluorine atom.
Lysyl-5-chlorotryptophyl-lysine: Contains a chlorine atom instead of fluorine.
Lysyl-5-bromotryptophyl-lysine: Incorporates a bromine atom in place of fluorine
Uniqueness
Lysyl-5-fluorotryptophyl-lysine stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This modification enhances its stability, binding affinity, and overall bioactivity, making it a unique and valuable compound in various research applications .
Properties
Molecular Formula |
C23H35FN6O4 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H35FN6O4/c24-15-7-8-18-16(12-15)14(13-28-18)11-20(30-21(31)17(27)5-1-3-9-25)22(32)29-19(23(33)34)6-2-4-10-26/h7-8,12-13,17,19-20,28H,1-6,9-11,25-27H2,(H,29,32)(H,30,31)(H,33,34) |
InChI Key |
VJVZKOMQEQQESV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)






![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
